molecular formula C12H19NO B8395102 4-(N-(3,5-Dimethylphenyl)amino)butanol

4-(N-(3,5-Dimethylphenyl)amino)butanol

Cat. No. B8395102
M. Wt: 193.28 g/mol
InChI Key: FHBFVIVOAROPLJ-UHFFFAOYSA-N
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Patent
US06867298B2

Procedure details

Using the general procedure, 5-bromo-m-xylene (136 μL, 1.0 mmol) was coupled with 4-aminobutanol (138 μL, 1.5 mmol). Purification of the crude product by column chromatography on silica gel using hexane/ethyl acetate (2:1) as eluent afforded the desired product as a colorless oil (174 mg, 90% yield). Rf=0.4 (hexane/ethyl acetate=1:1).
Quantity
136 μL
Type
reactant
Reaction Step One
Quantity
138 μL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.[NH2:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15]>>[CH3:8][C:6]1[CH:7]=[C:2]([NH:10][CH2:11][CH2:12][CH2:13][CH2:14][OH:15])[CH:3]=[C:4]([CH3:9])[CH:5]=1

Inputs

Step One
Name
Quantity
136 μL
Type
reactant
Smiles
BrC=1C=C(C=C(C1)C)C
Step Two
Name
Quantity
138 μL
Type
reactant
Smiles
NCCCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification of the crude product by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)NCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 174 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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